molecular formula C20H15FN2 B14523688 N-(3-Fluorophenyl)-2-methylacridin-9-amine CAS No. 62383-06-6

N-(3-Fluorophenyl)-2-methylacridin-9-amine

Cat. No.: B14523688
CAS No.: 62383-06-6
M. Wt: 302.3 g/mol
InChI Key: QWBJBUMLFYWKJH-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-methylacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research.

Properties

CAS No.

62383-06-6

Molecular Formula

C20H15FN2

Molecular Weight

302.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methylacridin-9-amine

InChI

InChI=1S/C20H15FN2/c1-13-9-10-19-17(11-13)20(16-7-2-3-8-18(16)23-19)22-15-6-4-5-14(21)12-15/h2-12H,1H3,(H,22,23)

InChI Key

QWBJBUMLFYWKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-2-methylacridin-9-amine typically involves the reaction of 3-fluoroaniline with 2-methylacridone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorophenyl)-2-methylacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

N-(3-Fluorophenyl)-2-methylacridin-9-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as fluorescent probes and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-methylacridin-9-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

    N-(3-Fluorophenyl)benzenesulfonamide: Known for its antibacterial properties.

    3-Fluoroamphetamine: A stimulant with selectivity for dopamine and norepinephrine release.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness: N-(3-Fluorophenyl)-2-methylacridin-9-amine stands out due to its unique combination of the acridine and fluorophenyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

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